molecular formula C22H26N4O3 B5671838 1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride

1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride

Cat. No. B5671838
M. Wt: 394.5 g/mol
InChI Key: SEDZIQIAEHVFJO-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a piperidine-based compound that acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of several physiological processes, including pain perception, stress response, and reward pathways.

Mechanism of Action

The mechanism of action of 1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride involves its binding to the 1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride receptor. This receptor is widely distributed in the central nervous system and is involved in the regulation of pain perception, stress response, and reward pathways. The binding of this compound to the 1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride receptor results in the inhibition of the receptor's activity, leading to a reduction in pain perception and stress response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride are complex and still being investigated. It has been shown to have analgesic effects in several animal models, including neuropathic pain and inflammatory pain. It has also been shown to have anti-anxiety and anti-depressant effects in animal models of anxiety and depression. Additionally, it has been investigated for its potential role in addiction and drug abuse, as it has been shown to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride in lab experiments include its selectivity for the 1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride receptor and its availability for research purposes. The limitations include the need for further investigation into its potential side effects and its effectiveness in human clinical trials.

Future Directions

There are several future directions for research involving 1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride. These include further investigation into its potential therapeutic applications, including its role in chronic pain, anxiety, and depression. Additionally, its potential role in addiction and drug abuse should be further explored. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, the potential side effects of this compound should be thoroughly investigated to ensure its safety for human use.

Synthesis Methods

The synthesis of 1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride involves several steps, including the protection of the proline amino group, the coupling of the pyridine-containing phenylalanine derivative, and the deprotection of the proline amino group. The final step involves the addition of dihydrochloride to the compound to form the salt. The synthesis of this compound has been optimized to increase yield and purity, and it is now readily available for research purposes.

Scientific Research Applications

1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. It has also been investigated for its potential anti-anxiety and anti-depressant effects, as well as its role in addiction and drug abuse.

properties

IUPAC Name

N-(4-pyridin-3-yloxyphenyl)-1-[(2R)-pyrrolidine-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21(16-9-13-26(14-10-16)22(28)20-4-2-12-24-20)25-17-5-7-18(8-6-17)29-19-3-1-11-23-15-19/h1,3,5-8,11,15-16,20,24H,2,4,9-10,12-14H2,(H,25,27)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDZIQIAEHVFJO-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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